molecular formula C8H18ClNO2 B1526110 6-Amino-4,4-dimethylhexanoic acid hydrochloride CAS No. 1354949-80-6

6-Amino-4,4-dimethylhexanoic acid hydrochloride

Cat. No.: B1526110
CAS No.: 1354949-80-6
M. Wt: 195.69 g/mol
InChI Key: OXUPUGPGSVMOCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-4,4-dimethylhexanoic acid hydrochloride is a chemical compound with the molecular formula C8H18ClNO2. It is a derivative of hexanoic acid, featuring an amino group at the sixth position and two methyl groups at the fourth position. This compound is often used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-4,4-dimethylhexanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4,4-dimethylhexanoic acid.

    Amination: The carboxylic acid group is converted to an amide using ammonia or an amine source under appropriate conditions.

    Reduction: The amide is then reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Types of Reactions:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under strong oxidizing conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the carboxylic acid group, to form alcohols or aldehydes.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base such as pyridine or triethylamine.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Acylated or alkylated derivatives.

Scientific Research Applications

6-Amino-4,4-dimethylhexanoic acid hydrochloride is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies involving amino acid metabolism and enzyme interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Amino-4,4-dimethylhexanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    4-Aminohexanoic acid: Lacks the dimethyl groups, resulting in different chemical properties and reactivity.

    6-Aminohexanoic acid: Similar structure but without the dimethyl groups, affecting its steric and electronic properties.

    4,4-Dimethylhexanoic acid: Lacks the amino group, making it less reactive in certain chemical reactions.

Uniqueness: 6-Amino-4,4-dimethylhexanoic acid hydrochloride is unique due to the presence of both the amino group and the dimethyl groups, which confer specific steric and electronic properties. These features make it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

6-amino-4,4-dimethylhexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-8(2,5-6-9)4-3-7(10)11;/h3-6,9H2,1-2H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUPUGPGSVMOCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC(=O)O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-4,4-dimethylhexanoic acid hydrochloride
Reactant of Route 2
6-Amino-4,4-dimethylhexanoic acid hydrochloride
Reactant of Route 3
6-Amino-4,4-dimethylhexanoic acid hydrochloride
Reactant of Route 4
6-Amino-4,4-dimethylhexanoic acid hydrochloride
Reactant of Route 5
6-Amino-4,4-dimethylhexanoic acid hydrochloride
Reactant of Route 6
6-Amino-4,4-dimethylhexanoic acid hydrochloride

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